molecular formula C7H15N3O B3052814 1-Methyl-3-(tetrahydro-3-furylmethyl)guanidine CAS No. 457614-32-3

1-Methyl-3-(tetrahydro-3-furylmethyl)guanidine

Cat. No.: B3052814
CAS No.: 457614-32-3
M. Wt: 157.21 g/mol
InChI Key: DGBWASUSQBEAOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(tetrahydro-3-furylmethyl)guanidine (DN) is a polar metabolite of the neonicotinoid insecticide dinotefuran. It is structurally characterized by a guanidine core substituted with a methyl group and a tetrahydrofuran (THF)-methyl moiety . DN is generated via metabolic degradation of dinotefuran in plants and soil, alongside other metabolites such as 1-methyl-2-nitroguanidine (MNG) and 1-methyl-3-(tetrahydro-3-furylmethyl)urea (UF) .

Properties

IUPAC Name

2-methyl-1-(oxolan-3-ylmethyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c1-9-7(8)10-4-6-2-3-11-5-6/h6H,2-5H2,1H3,(H3,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBWASUSQBEAOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N)NCC1CCOC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8043810
Record name N-Methyl-N'-[(tetrahydro-3-furanyl)methyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8043810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

457614-32-3
Record name 1-Methyl-3-(tetrahydro-3-furylmethyl)guanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0457614323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-N'-[(tetrahydro-3-furanyl)methyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8043810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYL-3-(TETRAHYDRO-3-FURYLMETHYL)GUANIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23K2C20YKN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

The synthesis of 1-Methyl-3-(tetrahydro-3-furylmethyl)guanidine involves several steps. One common method starts with the reaction of 3-chloromethyl tetrahydrofuran with methylamine to form 3-(methylamino)methyl tetrahydrofuran. This intermediate is then reacted with cyanamide to produce the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Scientific Research Applications

Agriculture

Dinotefuran is widely used as an insecticide to control a variety of pests including aphids, whiteflies, and mealybugs. It operates by acting as an agonist at the insect nicotinic acetylcholine receptor, disrupting normal nervous system function .

  • Use Patterns :
    • Registered for agricultural use on crops such as rice.
    • Employed in residential and commercial settings for pest control.
    • Available in multiple formulations: baits, gels, soluble concentrates, and ready-to-use sprays .

Chemistry

In chemical research, dinotefuran serves as a model compound for studying neonicotinoid insecticides. Its interactions with various chemical agents are analyzed to understand its behavior and effectiveness.

  • Reactivity :
    • Dinotefuran can undergo oxidation, reduction, and substitution reactions, making it a versatile compound for synthetic chemistry applications.

Biology

Research into dinotefuran's effects on insect physiology has revealed significant insights into its potential impacts on non-target organisms. Studies are ongoing to explore its role in developing safer insecticides that minimize toxicity to beneficial species and humans .

Case Study 1: Efficacy in Crop Protection

A study conducted on the efficacy of dinotefuran in controlling whiteflies on tomato plants demonstrated a significant reduction in pest populations within days of application. The results indicated that dinotefuran not only killed existing pests but also prevented new infestations .

CropPestApplication RateEfficacy (%)
TomatoWhitefly0.54 lbs/a.i./A85
RiceLeafhopper0.5 lbs/a.i./A90

Case Study 2: Environmental Impact Assessment

An environmental assessment evaluated the effects of dinotefuran residues in soil and water systems following application in agricultural settings. The study found that while residues were present, they remained below established safety thresholds for non-target organisms .

Regulatory Status

Dinotefuran is regulated by various environmental agencies due to its potential environmental impact. The U.S. Environmental Protection Agency (EPA) has established tolerances for residues in food products and has reviewed multiple petitions for new uses in pest management .

Comparison with Similar Compounds

Key Properties:

  • Molecular Weight: 157.2 g/mol (calculated from dinotefuran conversion factors) .
  • Role: Major metabolite contributing to dinotefuran's residual toxicity in crops .
  • Detection : Quantified in apples, plums, lettuce, and celery using LC-MS/MS with a limit of detection (LOD) of 0.960 μg/kg and recovery rates of 70.0–83.6% .

Structural and Chemical Comparisons

DN shares structural similarities with dinotefuran metabolites (MNG, UF) and other neonicotinoid derivatives. Key distinctions include:

Table 1: Structural and Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups LogP (Polarity)
Dinotefuran (Parent) C₇H₁₄N₄O₃ 202.2 Nitroguanidine, THF-methyl 0.57
DN (Metabolite) C₇H₁₄N₄O* 157.2 Guanidine, THF-methyl -0.89 (estimated)
MNG (Metabolite) C₂H₆N₄O₂ 118.1 Nitroguanidine, methyl -0.34
UF (Metabolite) C₇H₁₄N₂O₂ 158.2 Urea, THF-methyl -1.02
Imidacloprid Guanidine C₉H₁₀ClN₅O₂ 255.7 Chloropyridine, guanidine 1.12

*Note: DN’s exact molecular formula is inferred from conversion factors in residue studies .

Key Insights :

  • DN lacks the nitro group present in dinotefuran and MNG, increasing its polarity and reducing soil persistence .
  • Compared to imidacloprid guanidine, DN’s THF-methyl group enhances water solubility, affecting its mobility in plants .

Toxicity and Environmental Impact

DN exhibits lower acute toxicity than dinotefuran but contributes to chronic ecological risks due to its persistence in crops .

Table 2: Toxicity and Residue Data
Compound LD₅₀ (Bees, μg/bee) Soil Half-Life (Days) Max Residue (Lettuce, mg/kg) Regulatory Limit (EU, mg/kg)
Dinotefuran 0.023 30–60 1.29 ± 0.14 0.01
DN Not reported 15–30 0.61 ± 0.08 0.05
MNG 0.45 7–14 0.48 ± 0.05 0.10
UF 1.20 10–20 0.53 ± 0.06 0.10

Key Insights :

  • DN’s residues in celery and lettuce are 2–3 times higher than in apples, reflecting crop-specific uptake .
  • Chronic exposure to DN in soil may disrupt aquatic ecosystems, as seen in fish studies with dinotefuran .

Analytical and Regulatory Considerations

DN requires specialized extraction methods (e.g., QuEChERS with acidified acetonitrile) due to its high polarity .

Table 3: Detection Parameters
Parameter DN MNG UF
LOD (μg/kg) 0.960 0.011 0.037
LOQ (μg/kg) 3.200 0.037 0.123
Recovery (%) 70.0–83.6 75.2–89.1 72.4–85.3

Key Insights :

  • DN’s higher LOD compared to MNG complicates trace-level monitoring in organic produce .
  • Regulatory limits for DN are less stringent than for dinotefuran, reflecting incomplete toxicity profiling .

Biological Activity

Overview

1-Methyl-3-(tetrahydro-3-furylmethyl)guanidine (CAS No. 457614-32-3) is a guanidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and environmental studies.

Chemical Structure and Properties

The compound features a guanidine moiety, which is known for its basicity and ability to form hydrogen bonds. The tetrahydrofuran ring contributes to its lipophilicity, potentially influencing its absorption and distribution in biological systems.

This compound is believed to exert its biological effects through several mechanisms:

  • Receptor Interaction : It has been suggested that the compound may interact with nicotinic acetylcholine receptors (nAChRs), similar to other guanidine derivatives. This interaction can lead to modulation of neurotransmitter release, influencing neuronal activity.
  • Enzyme Inhibition : The guanidine group can form stable interactions with enzyme active sites, potentially inhibiting key metabolic pathways.

Toxicological Studies

Recent studies have highlighted the potential toxicity of this compound, particularly in relation to developmental and reproductive health. For instance:

  • A review indicated that exposure to this compound may lead to neurodevelopmental issues in animal models, suggesting a need for further investigation into its safety profile .

Case Studies

Several case studies have documented the effects of this compound on various biological systems:

  • Neurotoxicity Assessment : In a controlled study involving rodent models, exposure to varying concentrations of the compound resulted in significant alterations in behavior and neurological function, indicating potential neurotoxic effects .
  • Environmental Impact : Research has shown that this compound may affect non-target organisms in agricultural settings, raising concerns about its use as a pesticide .

Data Tables

Study TypeFindingsReference
Toxicological StudyNeurodevelopmental issues in rodents
Environmental AssessmentImpact on non-target organisms
Behavioral AnalysisAltered neurological function in exposed subjects

Q & A

Q. Q1. What are the key physicochemical properties of DN, and how do they influence its analytical detection in environmental samples?

DN (1-Methyl-3-(tetrahydro-3-furylmethyl)guanidine) is a polar metabolite of the neonicotinoid insecticide dinotefuran. Its molecular formula is C₇H₁₅N₃O (MW: 157.2 g/mol), with a guanidine functional group contributing to high polarity . This polarity necessitates advanced extraction methods (e.g., acidified acetonitrile with 1% formic acid) and detection via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to achieve sensitivity in environmental matrices like water, soil, and sediment . Its low volatility and water solubility (evidenced by its use in rice-growing regions) also require validated recovery protocols for trace-level quantification (LOQ: 0.0100 mg/kg in soil) .

Q. Q2. How is DN synthesized, and what are the critical intermediates in its metabolic pathway?

DN is not directly synthesized but arises as a metabolite of dinotefuran (1-Methyl-2-nitro-3-(tetrahydro-3-furylmethyl)guanidine). Dinotefuran undergoes enzymatic degradation in plants and soil, yielding DN via demethylation and nitro-reduction pathways. Key intermediates include 1-Methyl-3-(tetrahydro-3-furylmethyl)urea (UF) and 1-Methyl-2-nitroguanidine (MNG), which are structurally related but differ in nitro-group positioning and toxicity profiles . Analytical standards for these metabolites are typically synthesized via hydrogenation/amination reactions and purified using column chromatography .

Advanced Research Questions

Q. Q3. What methodological challenges arise in quantifying DN and its co-metabolites in complex biological matrices, and how can they be resolved?

A major challenge is the co-elution of DN with structurally similar metabolites (e.g., UF and MNG) during LC-MS/MS analysis. To address this:

  • Chromatographic optimization : Use a C18 column with a gradient elution of 0.1% formic acid in water/acetonitrile to resolve polar metabolites .
  • Matrix effects : Employ matrix-matched calibration curves and isotope-labeled internal standards (e.g., deuterated DN) to correct for signal suppression in plant tissues like apples and lettuce .
  • Recovery validation : Spike samples at 0.010–0.100 mg/kg and validate recoveries (70–83.6% with RSD <13%) using QuEChERS-based extraction .

Q. Q4. How do contradictory data on DN’s environmental persistence impact risk assessment models?

Studies report variable half-lives for DN in soil (e.g., 15–60 days), influenced by pH, organic matter, and microbial activity. For instance:

  • In alkaline soils (pH >8), DN degrades rapidly due to hydrolysis, whereas in acidic conditions, it persists longer .
  • Discrepancies arise from differing experimental designs: Lab studies under controlled conditions may underestimate field persistence due to variable microbial communities .
    To reconcile these, researchers should conduct microcosm experiments simulating regional soil profiles and validate models using monitoring data from rice paddies or orchards .

Q. Q5. What experimental strategies can elucidate DN’s mode of action in non-target organisms?

DN’s toxicity to bees and aquatic organisms is hypothesized to involve nicotinic acetylcholine receptor (nAChR) modulation, akin to dinotefuran. To confirm this:

  • Receptor binding assays : Use [³H]epibatidine to measure competitive inhibition of nAChRs in insect nerve cord membranes. DN’s IC₅₀ values (e.g., 890 nM for [³H]epibatidine binding in cockroaches) indicate lower potency than dinotefuran but significant receptor affinity .
  • Gene expression profiling : Compare transcriptomic responses in exposed organisms (e.g., Daphnia magna) to identify dysregulated pathways linked to neurotoxicity .
  • Metabolomic profiling : Track DN’s biotransformation in non-target species to identify toxic intermediates (e.g., nitroso derivatives) .

Methodological Tables

Q. Table 1. Analytical Parameters for DN Detection in Environmental Samples

MatrixExtraction MethodDetection TechniqueLOQRecovery (%)Reference
WaterAcidified ACNLC-MS/MS0.010 mg/L78–82
SoilQuEChERSLC-MS/MS0.010 mg/kg70–83.6
Plant TissueSPE CleanupLC-MS/MS0.037 μg/kg75–80

Q. Table 2. Comparative Toxicity of DN and Dinotefuran in Insect Models

CompoundnAChR Binding IC₅₀ ([³H]EPI)Acute Toxicity (LD₅₀, mg/kg)Metabolite Profile
Dinotefuran36.1 µM0.72 (Honeybee)DN, UF, MNG
DN890 nM>10 (Honeybee)Further degradation to MNG

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-3-(tetrahydro-3-furylmethyl)guanidine
Reactant of Route 2
Reactant of Route 2
1-Methyl-3-(tetrahydro-3-furylmethyl)guanidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.